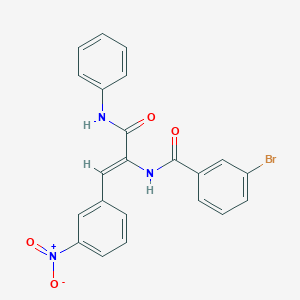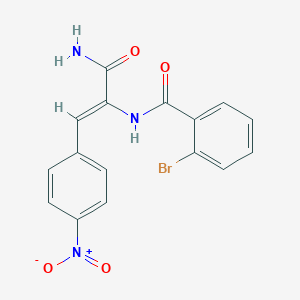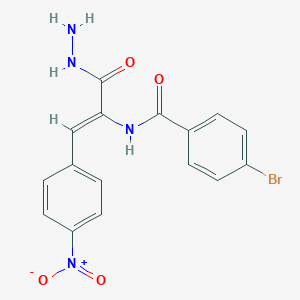![molecular formula C21H20N2O5 B458677 (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE](/img/structure/B458677.png)
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an allylcarbamoyl group, a benzo[1,3]dioxole moiety, and a methoxybenzamide group. These structural elements contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Benzo[1,3]dioxole Intermediate:
Bromination: The resulting intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at a specific position.
Coupling Reaction: The brominated intermediate undergoes a palladium-catalyzed C-N cross-coupling reaction with an allylcarbamoyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for biochemical studies.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of microtubule assembly, which is crucial for cell division.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzo[1,3]dioxol-5-yl-1-carbamoyl-vinyl)-benzamide: Similar structure but lacks the methoxy group.
N-(Benzo[1,3]dioxol-5-ylmethylene)-2-cyano-3-substituted phenylacrylohydrazides: Contains a cyano group and different substituents on the phenyl ring.
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is unique due to the presence of the allylcarbamoyl and methoxy groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-3-10-22-21(25)17(11-14-4-9-18-19(12-14)28-13-27-18)23-20(24)15-5-7-16(26-2)8-6-15/h3-9,11-12H,1,10,13H2,2H3,(H,22,25)(H,23,24)/b17-11- |
InChI Key |
YDVFDQOCBDPSPV-BOPFTXTBSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(1,3-benzodioxol-5-yl)-1-[(2-naphthylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458594.png)
![3-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458599.png)
![N-(1-[(4-acetylanilino)carbonyl]-2-{4-nitrophenyl}vinyl)-3-bromobenzamide](/img/structure/B458600.png)

![Ethyl 4-{[2-[(3-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B458602.png)
![3-bromo-N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B458605.png)
![4-({3-[4-(Acetyloxy)phenyl]-2-[(3-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B458607.png)
![N-[2-[(3-bromobenzoyl)amino]-3-(2-furyl)acryloyl]alanine](/img/structure/B458608.png)
![4-[(2-[(3-Bromobenzoyl)amino]-3-{3-nitrophenyl}acryloyl)amino]butanoic acid](/img/structure/B458610.png)
![Ethyl {[2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}acetate](/img/structure/B458611.png)


![3-[(2-[(3-Bromobenzoyl)amino]-3-{3-nitrophenyl}acryloyl)amino]benzoic acid](/img/structure/B458615.png)
![2-bromo-N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B458616.png)
